molecular formula C13H13NO B3317627 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine CAS No. 96679-53-7

4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

Cat. No.: B3317627
CAS No.: 96679-53-7
M. Wt: 199.25 g/mol
InChI Key: QLIPDLZNNHFNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (CAS 96679-53-7) is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel Janus kinase (JAK) inhibitors . JAKs are intracellular tyrosine kinases that play a critical role in cytokine receptor-mediated signal transduction, and they are considered desirable therapeutic targets for treating inflammatory and autoimmune diseases such as rheumatoid arthritis . Compounds featuring the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core have been identified to exhibit high potency in enzymatic assays, making them a valuable template for establishing structure-activity relationships (SAR) in drug discovery programs . This compound is supplied for research and development purposes. It is intended for use in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption. Chemical Data: • CAS Number: 96679-53-7 • Molecular Formula: C13H13NO • Molecular Weight: 199.25 g/mol Please note that the supplier does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity. All sales are final. For more detailed safety and handling information, consult a qualified safety professional.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIPDLZNNHFNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1OC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741967
Record name 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96679-53-7
Record name 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine typically involves the reaction of phenyl-substituted tetrahydrofuran with an amine compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or another suitable alkali, in an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine has been identified as a potent inhibitor of the Janus kinase (JAK) family of tyrosine kinases. This inhibition plays a crucial role in modulating immune responses and inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and other immune-mediated inflammatory diseases.

Research indicates that derivatives of this compound exhibit various biological activities:

  • Anti-inflammatory Properties: Shown to reduce inflammation effectively in laboratory settings.
  • Antimicrobial and Anticancer Potential: Ongoing studies are exploring its derivatives for these properties.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. The synthesis typically involves the reaction of phenyl-substituted tetrahydrofuran with amine compounds under specific conditions.

Industrial Applications

In industrial chemistry, this compound is utilized as a precursor in the development of new materials and chemical processes. Its properties make it suitable for applications in polymer science and materials engineering.

Uniqueness

The distinct combination of furan and pyridine rings in this compound imparts unique chemical reactivity and biological properties compared to its analogs.

Case Study 1: Anti-inflammatory Efficacy

In laboratory studies comparing the efficacy of this compound with Tofacitinib (a known JAK inhibitor), it was observed that the former exhibited superior pharmacokinetic properties at equivalent dosages. This suggests potential for improved therapeutic outcomes in treating autoimmune diseases.

Case Study 2: Synthesis Optimization

Research focusing on the synthesis of this compound has led to optimized reaction conditions that enhance yield and purity. Utilizing continuous flow reactors has been proposed to scale up production efficiently while maintaining high quality.

Mechanism of Action

The mechanism of action of 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Thieno[3,2-c]pyridine Derivatives

Thienopyridine analogs, such as clopidogrel and prasugrel, are well-established antiplatelet agents. These compounds share a sulfur-containing thiophene ring instead of the oxygen-based furan in the target compound. Key comparisons include:

Property 4-Phenyl-furo[3,2-c]pyridine Thieno[3,2-c]pyridine (e.g., Clopidogrel)
Core Heterocycle Furan (oxygen) Thiophene (sulfur)
Therapeutic Application JAK2 inhibition (anti-inflammatory) P2Y12 ADP receptor antagonism (antiplatelet)
Potency IC50 = 0.7 nM (JAK2) IC50 = 1.8 µM (P2Y12)
Metabolism CYP3A4/CYP2C19 involvement CYP2B6/CYP2C19-mediated activation
Selectivity >30-fold selectivity over JAK3 High specificity for P2Y12 receptor

The sulfur atom in thienopyridines contributes to irreversible receptor binding via disulfide formation, whereas the furan’s oxygen enhances electronic interactions in JAK2 inhibition .

Tetrahydrofuro[3,4-c]pyridinone Derivatives

Compounds like SHA-68 analogs incorporate a ketone group and a fused double bond in the furopyridine ring. These structural modifications alter pharmacological profiles:

  • SHA-68 Analogs : Exhibit neuropeptide S receptor antagonism by maintaining substituents similar to SHA-68 but with a fused double bond, enabling broader SAR exploration .
  • 4-Phenyl-furo[3,2-c]pyridine : Lacks the ketone group, favoring JAK2 inhibition over neuropeptide receptor modulation.
Feature 4-Phenyl-furo[3,2-c]pyridine Tetrahydrofuro[3,4-c]pyridinone
Ring Saturation Fully saturated pyridine ring Partially unsaturated (ketone present)
Key Substituent Phenyl at 4-position Isobutyl or aryl groups
Biological Target JAK2 kinase Neuropeptide S receptor

Thieno[3,2-c]pyridine Quinolones

Quinolone derivatives with a thienopyridine core (e.g., compound 5e) demonstrate antibacterial activity (MIC = 0.25–2 µg/mL against S. aureus), comparable to fluoroquinolones . In contrast, 4-phenyl-furo[3,2-c]pyridine derivatives prioritize kinase inhibition over antimicrobial effects.

Parameter 4-Phenyl-furo[3,2-c]pyridine Thienopyridine Quinolones
Primary Activity Anti-inflammatory (JAK2 inhibition) Antibacterial (DNA gyrase inhibition)
Structural Highlight Furan ring with phenyl group Thiophene fused with quinolone
Clinical Relevance Potential for autoimmune diseases Broad-spectrum antibiotics

Pyrazolo[4,3-c]pyridine Derivatives

Pyrazolo analogs (e.g., 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine) are explored for diverse targets, including serotonin receptors. The pyrazole ring introduces additional hydrogen-bonding capabilities but reduces planarity compared to the furan system .

Key Research Findings

JAK2 Inhibition: The 4-phenyl-furo[3,2-c]pyridine scaffold achieves sub-nanomolar potency, attributed to optimal furan-oxygen interactions with the kinase’s ATP-binding pocket .

Selectivity: Structural rigidity from the fused furan ring minimizes off-target effects, unlike thienopyridines, which require metabolic activation for efficacy .

Pharmacokinetics : Furan-containing derivatives exhibit improved metabolic stability over thiophene analogs, as evidenced by compound 92’s superior in vivo anti-inflammatory efficacy compared to tofacitinib .

Biological Activity

4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (CAS No. 96679-53-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Janus kinases (JAKs). This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NOC_{13}H_{13}NO, with a molecular weight of approximately 199.25 g/mol. The compound features a fused ring structure combining furan and pyridine rings, which contributes to its unique chemical properties and biological activities.

Target Interaction : The primary target for this compound is the JAK family of tyrosine kinases. These kinases play a crucial role in various signaling pathways related to immune response and inflammation.

Mode of Action : As a JAK inhibitor, this compound interferes with the signaling pathways that lead to the activation of immune cells. This inhibition can potentially reduce inflammation and alleviate symptoms associated with immune-mediated diseases such as rheumatoid arthritis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : Research demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. Compounds similar to it showed IC50 values ranging from 1.1 to 2.8 μM in HeLa cells and other cancer types such as L1210 and CEM .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the accumulation of annexin-V positive cells. For example, at an IC50 value of 0.70 μM after 72 hours of treatment, significant apoptosis was observed in K562 cells .

Anti-inflammatory Effects

Beyond its anticancer properties, this compound exhibits anti-inflammatory effects:

  • Immune Modulation : By inhibiting JAKs, it modulates pathways involved in inflammation. This property makes it a candidate for treating conditions characterized by excessive inflammatory responses .

Synthesis

The synthesis of this compound typically involves the reaction of phenyl-substituted tetrahydrofuran with an amine compound under basic conditions (e.g., sodium hydroxide) in an appropriate solvent. This method allows for the formation of the desired heterocyclic structure efficiently .

Research Findings and Case Studies

StudyFindings
Beckers et al. (2020)Identified strong inhibition of tubulin polymerization with related compounds; showed selective killing properties against cancer cells while sparing normal cells .
Recent In Vitro StudiesDemonstrated IC50 values indicating potent anticancer activity; highlighted apoptosis induction in various cancer cell lines .
Pharmacological AnalysisShowed better pharmacokinetic properties compared to existing JAK inhibitors like tofacitinib; suggested potential for clinical applications in inflammatory diseases.

Q & A

What are the common synthetic routes for 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine?

Basic Research Question
The compound is synthesized via a Pictet–Spengler cyclization starting from 2-(5-methylfuran-2-yl)ethylamine and aromatic aldehydes (e.g., benzaldehyde). The reaction involves imine formation followed by acid-catalyzed cyclization. Key steps include:

  • Refluxing the amine and aldehyde in acetonitrile to form the imine intermediate.
  • Adding HCl (1–2 equivalents) to trigger cyclization, yielding the tetrahydrofuropyridine scaffold.
  • Isolation of the product as a free base or hydrochloride salt after neutralization .

Optimized conditions include using toluene as the solvent (58% yield) or acetic acid with HCl (52% yield), highlighting solvent-dependent efficiency .

How is the structure of this compound characterized?

Basic Research Question
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For example:

  • ¹H NMR identifies key protons in the furan and pyridine rings, such as methylene groups (δ 2.0–3.5 ppm) and aromatic protons (δ 7.2–7.5 ppm).
  • HRMS validates the molecular formula (e.g., C₁₄H₁₅NO for 4-phenyl derivatives).
    Crystallographic data (e.g., monoclinic systems with specific lattice parameters) may also be used for absolute configuration determination .

How can reaction conditions be optimized for cyclization in Pictet–Spengler synthesis?

Advanced Research Question
Optimization focuses on solvent, temperature, and acid catalyst :

  • Solvent : Toluene at 70°C with 1.0 equiv HCl achieves 58% yield, outperforming acetonitrile (26%) or 1,4-dioxane (8%) .
  • Acid Catalyst : HCl is superior to TsOH (11% yield in acetonitrile). Higher acid equivalents (2.0 equiv) in acetic acid improve cyclization rates.
  • Temperature : Moderate heating (70°C) balances reaction speed and side-product formation. Elevated temperatures (>100°C) reduce yields due to decomposition .

What strategies address low yields in cyclization steps?

Advanced Research Question
Low yields often arise from competing side reactions (e.g., tarring or incomplete imine formation). Mitigation strategies include:

  • Pre-purification of imine intermediates to eliminate impurities.
  • Stepwise acid addition (e.g., incremental HCl addition) to stabilize reactive intermediates.
  • Solvent selection : Non-polar solvents (toluene) minimize polar byproducts .
    For example, switching from acetonitrile to toluene increased yields from 26% to 58% under identical conditions .

How can stereochemical outcomes in tetrahydrofuropyridine derivatives be analyzed?

Advanced Research Question
Chirality is introduced at the C3 position of the furanone ring during cyclization. Key methods include:

  • Chiral HPLC to resolve enantiomers.
  • X-ray crystallography to determine absolute configurations.
  • Comparative NMR analysis of diastereomeric salts (e.g., using chiral acids).
    Notably, biological assays often use racemic mixtures due to synthetic challenges in isolating enantiopure forms .

What biological activities are reported for furo[3,2-c]pyridine derivatives?

Advanced Research Question
Derivatives exhibit neuropeptide S receptor (NPSR) antagonism , with potential applications in treating anxiety and addiction. For example:

  • Compound 2b (R06039-478) shows high potency (pA₂ = 7.51) as an NPSR antagonist.
  • Substituents at the N5 position (e.g., urea or carboxamide groups) modulate activity.
  • The scaffold mimics oxazolo[3,4-a]pyrazine cores in CNS-targeting drugs, suggesting utility in circadian rhythm or schizophrenia research .

How can contradictions in structure-activity relationship (SAR) data be resolved?

Advanced Research Question
Limited SAR data (e.g., in ) require systematic substitution studies :

  • Branching analysis : Replace phenyl groups with alkyl chains (e.g., isobutyl) to assess steric effects.
  • Positional scanning : Vary substitutions at C3 and N5 while maintaining core pharmacophores.
  • In vitro/in vivo correlation : Profile selected analogs in behavioral models (e.g., elevated plus maze for anxiety) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.